molecular formula C9H19NOS B8221485 N-(5-Methoxypentyl)thietan-3-amine

N-(5-Methoxypentyl)thietan-3-amine

Cat. No.: B8221485
M. Wt: 189.32 g/mol
InChI Key: BKDXKLKHQSNWLV-UHFFFAOYSA-N
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Description

N-(5-Methoxypentyl)thietan-3-amine is a chemical compound of significant interest in medicinal chemistry and organic synthesis, built around a thietane core. Thietanes are saturated four-membered heterocycles containing one sulfur atom, which impart unique steric and electronic properties to molecules . Although research on this specific derivative is emerging, thietane derivatives, particularly those functionalized with an amine group at the 3-position, are recognized as valuable building blocks for drug discovery and are frequently explored for their diverse pharmacological potential. The structure combines a thietane-3-amine moiety with a 5-methoxypentyl chain, making it a candidate for producing novel chemical entities. The primary research value of this compound lies in its potential as a synthetic intermediate. Thietane derivatives have been demonstrated to participate in various chemical transformations, including ring-expansion reactions to form larger sulfur-containing heterocycles, and they can act as efficient ligands in metal coordination chemistry due to the lone pair of electrons on the sulfur atom . From a pharmacological perspective, thietane-based compounds have shown a range of bioactivities in scientific research. For instance, certain oxidized thietane derivatives (such as thietane-1-oxides and 1,1-dioxides) have been reported to exhibit antidepressant activity in preclinical models like the forced swimming test (FST) and tail-suspension test (TST) . Other studies have identified thietane-pyrimidine-dione hybrids as promising antihypertensive agents, with the thietane ring oxidation state playing a critical role in the efficacy of these compounds . The "5-methoxypentyl" side chain in this molecule may be investigated for its influence on the compound's lipophilicity and its ability to interact with biological targets. Researchers will find this compound useful for exploring new structure-activity relationships (SAR) in the development of central nervous system (CNS) active agents or cardiovascular therapeutics. It is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-methoxypentyl)thietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NOS/c1-11-6-4-2-3-5-10-9-7-12-8-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDXKLKHQSNWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCNC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxypentyl)thietan-3-amine typically involves the reaction of a thietan derivative with a pentylamine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction. The process may also involve steps like purification through column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxypentyl)thietan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Lithium aluminum hydride; conditionsanhydrous solvents like ether.

    Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted thietan derivatives.

Scientific Research Applications

N-(5-Methoxypentyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Methoxypentyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituent(s) Key Features
N-(5-Methoxypentyl)thietan-3-amine* Not provided C₉H₁₉NOS ~189.3† Methoxy (pentyl chain) Polar ether group, linear alkyl chain
N-(5-Methylhexan-2-yl)thietan-3-amine 1881985-27-8 C₁₀H₂₁NS 187.35 Methyl (branched chain) Increased hydrophobicity
N-(4-Fluorobutyl)thietan-3-amine 1849198-98-6 C₇H₁₄FNS 163.26 Fluorine (butyl chain) High electronegativity, shorter chain
N-(2,3-Dimethylbutyl)thietan-3-amine 1849294-95-6 C₉H₁₉NS 173.32 Branched alkyl chain Steric hindrance, reduced solubility

*Hypothetical structure inferred from naming conventions. †Calculated based on formula.

Structural Variations and Implications

  • This could improve aqueous solubility relative to N-(5-Methylhexan-2-yl)thietan-3-amine . Fluorine (N-(4-Fluorobutyl)thietan-3-amine): Fluorination increases electronegativity and metabolic stability, often used to optimize bioavailability in drug candidates .
  • Chain Length :

    • The pentyl chain in the target compound provides a balance between hydrophobicity (for membrane permeability) and flexibility (for conformational adaptability). Shorter chains (e.g., butyl in the fluorinated analog) may limit tissue distribution .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity :

    • Methoxy and fluorine substituents reduce logP (lipophilicity) compared to purely alkylated analogs. For example, N-(4-Fluorobutyl)thietan-3-amine (logP estimated ~2.1) is less lipophilic than N-(5-Methylhexan-2-yl)thietan-3-amine (logP ~3.5) .
    • Radar plot analyses (similar to ’s ADMET profiling) suggest that methoxy-containing compounds may occupy a "drug-like" space with balanced solubility and permeability .
  • Synthetic Accessibility :

    • Analogous to ’s synthesis of N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine, the target compound could be synthesized via nucleophilic substitution between thietan-3-amine and 5-methoxypentyl halides. Yields may vary with steric and electronic effects of substituents .

Q & A

Q. What metabolic pathways are hypothesized for this compound, and how can they be experimentally tracked?

  • Methodological Answer :
  • Hypothesis : Hepatic CYP450-mediated demethylation or thietan ring oxidation .
  • Tracking Methods :

Radiolabeling : ¹⁴C-labeled compound in hepatocyte incubations (LC-radiometric detection).

Metabolite ID : High-resolution LC-QTOF-MS for fragmentation patterns .

Data Contradictions and Limitations

  • Structural Variability : Evidence from N-(4-methoxybutyl)thietan-3-amine suggests neuroprotective effects, while N-(5-methoxypentyl) derivatives in PanKII inhibition highlight enzymatic targeting. These divergent outcomes emphasize the need for compound-specific validation.
  • Synthetic Yields : Reported yields for analogous compounds range from 15–40%, indicating scalability challenges .

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